N-(3-BROMOPHENYL)-3-METHOXY-1,2-OXAZOLE-5-CARBOXAMIDE
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Overview
Description
N-(3-BROMOPHENYL)-3-METHOXY-1,2-OXAZOLE-5-CARBOXAMIDE is a synthetic organic compound that belongs to the class of oxazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-BROMOPHENYL)-3-METHOXY-1,2-OXAZOLE-5-CARBOXAMIDE typically involves a multi-step process. One common method includes the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the bromophenyl group: This step often involves a bromination reaction using bromine or a brominating agent.
Attachment of the methoxy group: This can be done through a methylation reaction using methanol or a methylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-BROMOPHENYL)-3-METHOXY-1,2-OXAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Substitution reactions: The bromophenyl group can participate in nucleophilic substitution reactions.
Oxidation and reduction reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Methylation: Methanol or dimethyl sulfate under basic conditions.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
N-(3-BROMOPHENYL)-3-METHOXY-1,2-OXAZOLE-5-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-BROMOPHENYL)-3-METHOXY-1,2-OXAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. The bromophenyl group and oxazole ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
3-BROMO-N-(3-FLUOROPHENYL)BENZENESULFONAMIDE: Similar in structure but contains a sulfonamide group instead of an oxazole ring.
N-(3-BROMOPHENYL)-1-CYCLOHEXYL-5-OXOPYRROLIDINE-3-CARBOXAMIDE: Contains a pyrrolidine ring instead of an oxazole ring.
Uniqueness
N-(3-BROMOPHENYL)-3-METHOXY-1,2-OXAZOLE-5-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its oxazole ring and methoxy group differentiate it from other bromophenyl derivatives, potentially leading to unique reactivity and applications.
Properties
IUPAC Name |
N-(3-bromophenyl)-3-methoxy-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O3/c1-16-10-6-9(17-14-10)11(15)13-8-4-2-3-7(12)5-8/h2-6H,1H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJGYNYZZHSWHDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NOC(=C1)C(=O)NC2=CC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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